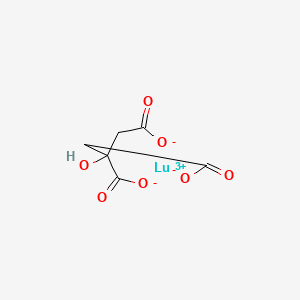
Lutetium citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium citrate is a chemical compound formed by the combination of lutetium, a rare earth metal, and citric acid Lutetium is a member of the lanthanide series and is known for its unique properties, including its use in various high-precision instruments and radiopharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
Lutetium citrate can be synthesized by transforming freshly precipitated lutetium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically takes place at temperatures above 100°C and requires about three days to complete . The resulting this compound crystallizes in a monoclinic system, and its structure can be analyzed using techniques such as PXRD diffraction and FTIR spectroscopy .
Industrial Production Methods
Industrial production of this compound involves similar hydrothermal synthesis methods but on a larger scale. The process includes the preparation of lutetium hydroxide, followed by its reaction with citric acid under controlled temperature and pressure conditions. The final product is then purified and crystallized to obtain this compound with high purity and consistency .
化学反応の分析
Types of Reactions
Lutetium citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutetium oxide.
Reduction: Reduction reactions involving this compound can lead to the formation of lutetium metal.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen fluoride, hydrofluoric acid, and nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include lutetium oxide, lutetium fluoride, and various lutetium salts such as lutetium chloride and lutetium sulfate .
科学的研究の応用
Lutetium citrate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various lutetium compounds, which are important in the development of new materials and catalysts.
Biology: In biological research, this compound is used in studies involving the interaction of lutetium with biological molecules and its potential effects on cellular processes.
Medicine: this compound, particularly its isotope lutetium-177, is used in radiopharmaceuticals for targeted radiotherapy and diagnostic imaging.
作用機序
The mechanism of action of lutetium citrate, particularly in its radiopharmaceutical applications, involves the binding of the radioactive lutetium isotope to specific molecular targets. For example, lutetium-177 dotatate binds to somatostatin receptors on the surface of neuroendocrine tumor cells. The radioactive component emits radiation that damages the tumor cells while minimizing damage to surrounding healthy tissue . This targeted approach allows for effective treatment with reduced side effects.
類似化合物との比較
Lutetium citrate can be compared with other similar compounds, such as:
Yttrium citrate: Used in radiopharmaceuticals for the treatment of rheumatoid arthritis.
Erbium citrate: Used in radiocolloids for medical applications.
Holmium citrate: Used in the treatment of rheumatoid arthritis and other medical applications.
This compound is unique due to its specific applications in targeted radiotherapy and diagnostic imaging, particularly with the use of lutetium-177. Its properties make it a valuable tool in both medical and industrial fields.
特性
CAS番号 |
63917-04-4 |
|---|---|
分子式 |
C6H5LuO7 |
分子量 |
364.07 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+) |
InChI |
InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChIキー |
CYRSNTRURSQFMW-UHFFFAOYSA-K |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


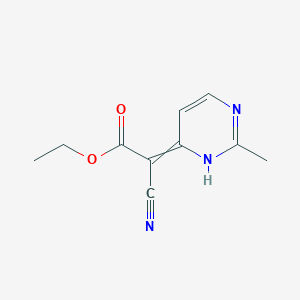
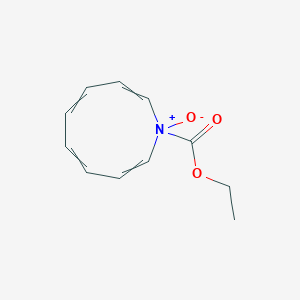
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
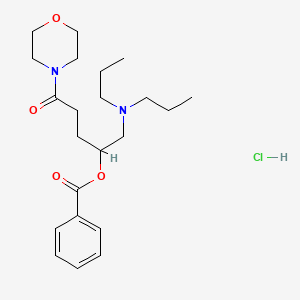
![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
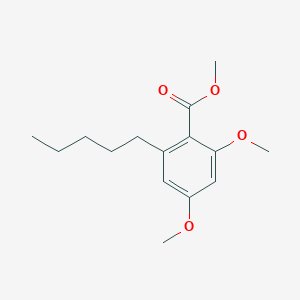
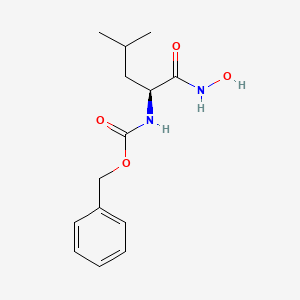
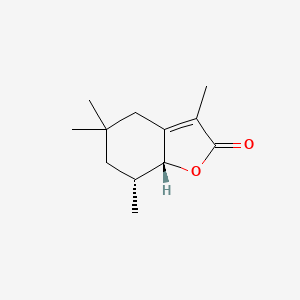
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
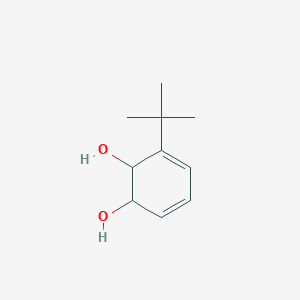
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)
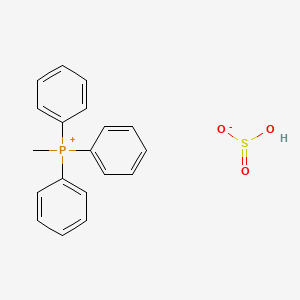
![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
